2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl-
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Overview
Description
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is used as a building block in the synthesis of various organic compounds and has applications in different fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . Another method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
Scientific Research Applications
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3-one: A closely related compound with similar chemical properties and applications.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with distinct structural features and uses.
Uniqueness
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other benzoxazine derivatives .
Properties
CAS No. |
828246-26-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethyl-3,5-dimethyl-4H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-12(3)11(14)15-9-7-5-6-8(2)10(9)13-12/h5-7,13H,4H2,1-3H3 |
InChI Key |
WTBCZZNTTJVHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC2=CC=CC(=C2N1)C)C |
Origin of Product |
United States |
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